molecular formula C11H8ClNO2 B8465249 1-Chloro-5-methylisoquinolin-4-carboxylic acid

1-Chloro-5-methylisoquinolin-4-carboxylic acid

Cat. No. B8465249
M. Wt: 221.64 g/mol
InChI Key: QJTFFKMNFYAIAY-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

A stirred solution of 1-hydroxy-5-methylisoquinolin-4-carboxylic acid (Intermediate-9) (600 mg, 3 mmol) in POCl3 (10 mL) was heated to 100° C. for 40-50 min. The reaction mixture was poured into ice-water, extracted with CH2Cl2 (2×100 mL), washed with water (2×100 mL), dried over Na2SO4, filtered and evaporated to give the desired compound (550 mg, 86%).
Name
1-hydroxy-5-methylisoquinolin-4-carboxylic acid
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[C:5]([C:13]([OH:15])=[O:14])=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[C:5]([C:13]([OH:15])=[O:14])=[CH:4][N:3]=1

Inputs

Step One
Name
1-hydroxy-5-methylisoquinolin-4-carboxylic acid
Quantity
600 mg
Type
reactant
Smiles
OC1=NC=C(C2=C(C=CC=C12)C)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C2=C(C=CC=C12)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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